molecular formula C25H40O6 B13970070 Glyceryl diacetate 1-linolenate CAS No. 55320-02-0

Glyceryl diacetate 1-linolenate

Cat. No.: B13970070
CAS No.: 55320-02-0
M. Wt: 436.6 g/mol
InChI Key: JQOMERQMQGDKLK-AGRJPVHOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl diacetate 1-linolenate can be synthesized through the esterification of glycerol with linolenic acid in the presence of acetic anhydride or acetic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to improve the yield and selectivity of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Glyceryl diacetate 1-linolenate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glyceryl diacetate 1-linolenate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on cellular processes and as a component in lipid-based formulations.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of bio-additives, cosmetics, and food products.

Mechanism of Action

The mechanism of action of glyceryl diacetate 1-linolenate involves its interaction with cellular membranes and enzymes. The compound can be hydrolyzed to release linolenic acid, which is a precursor for the synthesis of bioactive lipids such as prostaglandins and leukotrienes. These bioactive lipids play crucial roles in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Glyceryl diacetate:

    Glyceryl monoacetate: A monoester of glycerol and acetic acid.

    Glyceryl triacetate:

Uniqueness

Glyceryl diacetate 1-linolenate is unique due to the presence of linolenic acid, which imparts specific biological activities and potential health benefits. Unlike other glyceryl esters, it can serve as a source of essential fatty acids and contribute to the synthesis of bioactive lipids .

Properties

CAS No.

55320-02-0

Molecular Formula

C25H40O6

Molecular Weight

436.6 g/mol

IUPAC Name

2,3-diacetyloxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11-

InChI Key

JQOMERQMQGDKLK-AGRJPVHOSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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